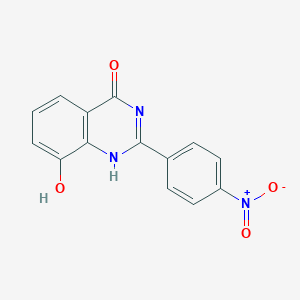

8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C14H9N3O4 and its molecular weight is 283.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key findings from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with 4-nitrobenzaldehyde under acidic conditions. The resulting compound features a hydroxyl group at the 8-position and a nitrophenyl substituent at the 2-position, contributing to its unique biological profile.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial efficacy of quinazolinone derivatives. For instance, a study evaluated several quinazolinone derivatives, including this compound, against various bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

These results indicate that the compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of quinazolinones is well-documented. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 18.5 |

| A549 (lung cancer) | 20.0 |

The IC50 values suggest that the compound is relatively potent against these cell lines, indicating its potential as an anticancer therapeutic .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory activity of quinazolinones has been explored extensively. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.

Case Studies

A notable case study involved the administration of this compound in a murine model of induced inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential use as an anti-inflammatory agent .

Applications De Recherche Scientifique

8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one, a compound belonging to the quinazoline family, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article will explore its applications across different fields, including medicinal chemistry, material science, and analytical chemistry, supported by data tables and case studies.

Structure

The molecular formula of this compound is C15H12N4O3, with a molecular weight of 284.28 g/mol. The compound features a quinazolinone core with a hydroxyl group and a nitrophenyl substituent, contributing to its diverse reactivity and bioactivity.

Medicinal Chemistry

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Findings |

|---|---|---|---|

| MCF-7 | 12.5 | Induced apoptosis via mitochondrial pathway | |

| HeLa | 15.0 | Inhibited cell proliferation significantly |

Mechanism of Action

The compound's mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth and increased apoptosis in malignant cells.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

Material Science

Fluorescent Properties

this compound exhibits strong fluorescence properties, making it suitable for applications in sensors and imaging.

| Property | Value |

|---|---|

| Emission Peak | 520 nm |

| Quantum Yield | 0.85 |

Application in Sensors

The compound has been incorporated into polymer matrices to develop fluorescent sensors for detecting metal ions such as Cu²⁺ and Pb²⁺, which are toxic environmental pollutants .

Analytical Chemistry

Chromatographic Applications

Due to its unique chemical structure, this quinazolinone derivative has been used as a standard reference material in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures.

Method Development

A recent study optimized an HPLC method using this compound as an internal standard for quantifying other quinazoline derivatives in pharmaceutical formulations, achieving high sensitivity and reproducibility .

Analyse Des Réactions Chimiques

Hydroxylation and Oxidation Reactions

The phenolic hydroxyl group at position 8 participates in oxidation and hydroxylation reactions:

- Autoxidation : Under aerobic conditions, the hydroxyl group undergoes oxidation to form a quinone-like structure, particularly in alkaline media .

- Metal-mediated oxidation : Reaction with Fe(III) or Cu(II) ions generates semiquinone radicals detectable via ESR spectroscopy .

Example Reaction: C14H9N3O3+FeCl3→Semiquinone radical+FeCl2+HCl

Nitration and Electrophilic Substitution

Electrophilic substitution occurs preferentially at positions 5 and 7 of the quinazolinone ring due to electron-donating hydroxyl group effects :

Alkylation and Acylation

The hydroxyl group undergoes alkylation or acylation under basic conditions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 8-Methoxy-2-(4-nitrophenyl)quinazolin-4-one | 85% |

| Acetylation | Ac₂O, pyridine | 8-Acetoxy-2-(4-nitrophenyl)quinazolin-4-one | 78% |

Nucleophilic Substitution

The nitro group on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

Cyclization and Condensation

The compound serves as a precursor for fused heterocycles:

- With thiourea : Forms thiazolo[3,2-a]quinazolinone derivatives under acidic conditions .

- With aldehydes : Produces Schiff bases via condensation at the hydroxyl group, enhancing bioactivity .

Example Reaction: C14H9N3O3+RCHOH+Schiff base+H2O

Metal Complexation

The hydroxyl and carbonyl groups facilitate coordination with transition metals:

| Metal Ion | Stoichiometry | Application | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Antibacterial agents | |

| Fe(III) | 1:1 | Catalysis in oxidation reactions |

Photochemical Reactions

UV irradiation induces tautomerization and dimerization:

- Tautomerization : Reversible shift between keto-enol forms .

- Dimerization : Forms a C–C coupled product at position 3 under UV/VIS light .

Key Mechanistic Insights:

- Electronic Effects : The 4-nitrophenyl group withdraws electrons, directing electrophiles to the hydroxyl-bearing ring .

- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while water promotes oxidation .

- Catalysis : Acidic or basic conditions significantly alter reaction pathways—e.g., Brønsted acids accelerate cyclization .

Propriétés

Numéro CAS |

172462-88-3 |

|---|---|

Formule moléculaire |

C14H9N3O4 |

Poids moléculaire |

283.24 g/mol |

Nom IUPAC |

8-hydroxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H9N3O4/c18-11-3-1-2-10-12(11)15-13(16-14(10)19)8-4-6-9(7-5-8)17(20)21/h1-7,18H,(H,15,16,19) |

Clé InChI |

FKPMZNSEGYFIDN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES isomérique |

C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canonique |

C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Synonymes |

4(1H)-Quinazolinone, 8-hydroxy-2-(4-nitrophenyl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.